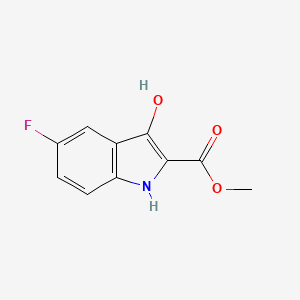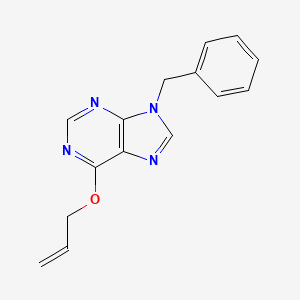
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a 4-methylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic or basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)pyrazole: Another heterocyclic compound with a 4-chlorophenyl group, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C18H16ClN |
|---|---|
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C18H16ClN/c1-13-3-6-15(7-4-13)18-12-5-14(2)20(18)17-10-8-16(19)9-11-17/h3-12H,1-2H3 |
Clave InChI |
NZIPXLYJICJPJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)


![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
